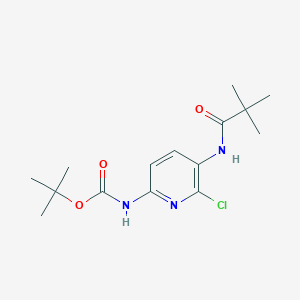

tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate

Description

Substituted Pyridine Chemistry

Substituted pyridines constitute one of the most important classes of heterocyclic compounds in modern chemistry, serving as essential building blocks in pharmaceuticals, natural products, and materials science. The pyridine scaffold, a six-membered aromatic heterocycle containing a single nitrogen atom, provides a versatile platform for introducing diverse functional groups that can dramatically alter biological activity and physical properties. In the context of tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate, the pyridine ring bears three distinct substituents: a chlorine atom at the 6-position, a pivalamide group at the 5-position, and a tert-butyl carbamate moiety at the 2-position.

The strategic placement of these functional groups reflects sophisticated understanding of pyridine reactivity patterns and directing effects. Directed lithiation methodology has emerged as a particularly powerful approach for the selective functionalization of pyridine derivatives, where directing metalating groups enable regioselective introduction of substituents at specific positions. The pivalamide group in this compound serves as such a directing metalating group, facilitating selective functionalization at adjacent positions through complexation-induced proximity effects. This methodology allows for the controlled introduction of additional substituents while maintaining the integrity of existing functional groups.

Research has demonstrated that substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules. The biological activities and physical properties of pyridine analogs can be significantly improved by introducing various functional groups into the pyridine scaffold, as exemplified by compounds such as vitamin B₃ (nicotinic acid), which contains a carboxylic acid moiety at the C-3 position of the pyridine ring. The modular synthesis of substituted pyridines has been achieved through various methodologies, including cascade reactions comprising copper-catalyzed cross-coupling, electrocyclization, and oxidation processes.

Contemporary methods for pyridine synthesis have evolved from early extraction procedures from coal tar to sophisticated synthetic approaches utilizing aldehydes, ketones, and nitriles. The Chichibabin pyridine synthesis, developed in 1924, remains fundamental to industrial pyridine production, involving condensation reactions of aldehydes and ketones in the presence of ammonia or ammonia derivatives. Modern synthetic approaches have expanded to include ring cleavage methodologies that enable the synthesis of multi-substituted pyridines with diverse functional groups, as demonstrated by the development of robust methods allowing selective introduction of multiple functional groups.

Properties

IUPAC Name |

tert-butyl N-[6-chloro-5-(2,2-dimethylpropanoylamino)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3/c1-14(2,3)12(20)17-9-7-8-10(18-11(9)16)19-13(21)22-15(4,5)6/h7-8H,1-6H3,(H,17,20)(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQIMSAHJLTCOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=C(C=C1)NC(=O)OC(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673927 | |

| Record name | tert-Butyl [6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142192-09-3 | |

| Record name | Carbamic acid, N-[6-chloro-5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142192-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [6-chloro-5-(2,2-dimethylpropanamido)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Synthesis

| Step | Reaction Type | Reagents/Conditions | Description |

|---|---|---|---|

| 1 | Aminopyridine Preparation | Starting from 6-chloropyridin-2-amine | The core pyridine with amino and chloro substituents is prepared or procured commercially. |

| 2 | Pivalamido Group Introduction | Pivaloyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Acylation of the amino group at position 5 to form the pivalamido substituent. |

| 3 | Carbamate Formation | tert-Butyl chloroformate or tert-butyl carbamate, base (e.g., triethylamine), solvent (e.g., acetonitrile) | Formation of the tert-butyl carbamate protecting group at the 2-position amino or hydroxyl group. |

| 4 | Purification | Chromatography, recrystallization | Isolation of pure tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate |

Reaction Conditions and Optimization

- Acylation Reaction: The pivaloylation is performed at low temperatures (0–5 °C) to avoid side reactions. Triethylamine is commonly used as a base to neutralize HCl generated during acylation.

- Carbamate Protection: The carbamate formation is typically carried out under mild conditions to preserve the integrity of other functional groups. The reaction is monitored by TLC or HPLC to ensure completion.

- Solvent Choice: Dichloromethane and acetonitrile are preferred due to their ability to dissolve both reactants and facilitate efficient stirring.

- Reaction Time: Stirring times vary from 1 to 10 hours depending on the step, with optimization to maximize yield and purity.

Analytical Data and Research Findings

| Parameter | Data/Value | Notes |

|---|---|---|

| Molecular Formula | C₁₅H₂₁ClN₃O₃ | Corresponds to this compound |

| Molecular Weight | Approx. 335 g/mol | Calculated based on elemental composition |

| Purity | >95% (HPLC) | High purity achieved after chromatographic purification |

| Characterization Techniques | ¹H NMR, ¹³C NMR, LC-MS, HRMS | Confirm structure and molecular weight |

| Reaction Yield | 70–90% overall | Dependent on reaction conditions and scale |

Research Highlights:

- The use of neutral forms of reagents during carbamate formation improves reaction yields and reduces viscosity issues in the reaction medium, facilitating better stirring and scalability.

- Prolonged stirring (3–8 hours) at controlled temperatures enhances the completeness of the acylation and carbamate formation steps without significant side reactions.

- The pivalamido group provides steric hindrance that slows down unwanted side reactions, enhancing the stability of the intermediate and final product.

- Analytical data confirm the successful incorporation of the chloro and pivalamido substituents along with the tert-butyl carbamate protecting group, crucial for downstream synthetic applications.

Comparative Analysis with Related Compounds

The preparation of this compound involves a carefully controlled multi-step synthetic route starting from 6-chloropyridin-2-amine. Key steps include the selective introduction of the pivalamido group via acylation and the formation of the tert-butyl carbamate protecting group. Optimization of reaction conditions such as reagent neutrality, solvent choice, and stirring time significantly improves yield and purity. Analytical characterization confirms the successful synthesis of the target compound, which serves as a valuable intermediate in medicinal chemistry.

This synthesis benefits from insights gained in related pyridine carbamate derivatives and recent advances in handling reaction medium viscosity and reagent forms, enabling scalable and efficient production.

Chemical Reactions Analysis

tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate is utilized in various scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: It may be investigated for potential therapeutic applications, although specific uses are still under research.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with tert-butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate, differing in substituents, halogenation, or carbamate modifications. Key comparisons are summarized in Table 1 and Table 2 .

Structural and Physicochemical Properties

Table 1: Structural and Molecular Comparisons

Key Observations :

- Carbamate Modifications : Methylcarbamate (C16H24ClN3O3) reduces steric bulk compared to tert-butyl carbamate, which may enhance solubility but reduce stability .

- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in the C5-trifluoromethyl analog introduces strong electron-withdrawing effects, likely enhancing electrophilic reactivity .

Commercial Availability and Pricing

Reactivity and Functional Group Analysis

- Chlorine vs. Bromine : Bromine’s lower electronegativity and larger atomic radius make it a better leaving group in SNAr reactions compared to chlorine .

- Pivalamido Group : The bulky tert-butyl carboxamide at C5 may hinder steric access to the pyridine ring, reducing undesired side reactions .

- Carbamate Stability : tert-Butyl carbamates are thermally stable but cleavable under acidic conditions (e.g., HCl/dioxane), whereas methylcarbamates require milder conditions .

Biological Activity

tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate is a synthetic compound with potential therapeutic applications, particularly in the modulation of biological pathways associated with various diseases. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₂₂ClN₃O₃

- Molecular Weight : 327.81 g/mol

- IUPAC Name : tert-butyl N-[6-chloro-5-(2,2-dimethylpropanoylamino)pyridin-2-yl]carbamate

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is hypothesized to act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to pyrimidine depletion, which can halt cell cycle progression and induce apoptosis in certain cancer cells .

Biological Activity and Efficacy

Research indicates that compounds similar to this compound exhibit significant biological activity against various cancer cell lines. The following table summarizes the findings from multiple studies assessing the compound's efficacy:

| Assay Type | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| DHODH Assay | HCT-116 | 0.391 ± 0.090 | Inhibition of pyrimidine synthesis |

| MTT Assay | MIA PaCa-2 | 20.9 ± 6.4 | Induction of apoptosis |

| MTT Assay | Various Cancer Cells | <1 | Cell cycle arrest |

Case Studies

- Cancer Therapeutics : A study demonstrated that the compound effectively inhibited DHODH in PTEN-deficient cancer cells, leading to enhanced sensitivity to chemotherapeutic agents such as doxorubicin and fludarabine. This suggests potential for combination therapies in treating aggressive cancers .

- Neuroprotection : Another investigation explored the neuroprotective effects of similar compounds in models of neurodegeneration, suggesting that modulation of pyrimidine metabolism may have beneficial effects on neuronal survival and function .

- Cardiovascular Applications : Research has also indicated potential applications in cardiovascular diseases due to its ability to modulate potassium channels, which are critical in maintaining cardiac rhythm and function .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl 6-chloro-5-pivalamidopyridin-2-ylcarbamate?

- Methodological Answer : The compound is typically synthesized via carbamate formation. A common approach involves reacting a pyridinamine derivative (e.g., 6-chloro-5-pivalamidopyridin-2-amine) with tert-butyl chloroformate in the presence of a base like triethylamine or sodium carbonate. The base neutralizes HCl generated during the reaction, driving the reaction to completion. Solvents such as dichloromethane or tetrahydrofuran are used under inert conditions (N₂ or Ar) .

- Key Parameters : Reaction temperature (0–25°C), stoichiometric ratios (1:1.2 amine:chloroformate), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and ensure proper ventilation. Avoid inhalation of dust/aerosols. In case of skin contact, wash immediately with water. Store at 2–8°C in a tightly sealed container to prevent hydrolysis of the carbamate group . Reactivity hazards include incompatibility with strong oxidizing agents; avoid exposure to heat or open flames .

Q. How is the compound characterized for structural confirmation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions on the pyridine ring (e.g., chloro and pivalamido groups).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₅H₂₂ClN₃O₃, M.W. 327.81) .

- HPLC : Purity assessment (>95% by reverse-phase C18 column) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis, and what factors contribute to variability?

- Methodological Answer : Yield optimization requires precise control of:

- Base Selection : Triethylamine may offer faster reaction kinetics vs. sodium carbonate’s milder conditions, reducing side-product formation.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase ester hydrolysis risk.

- Temperature : Lower temperatures (0–5°C) minimize thermal degradation of intermediates.

Q. What strategies are effective for resolving discrepancies in solubility or stability data?

- Methodological Answer :

- Solubility : Test in DMSO, DMF, or acetonitrile. For inconsistent literature data, conduct empirical solubility screens (e.g., 10 mM stock in DMSO, followed by dilution in aqueous buffers).

- Stability : Accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Hydrolysis of the tert-butyl carbamate group is a common degradation pathway; adjust storage pH to neutral .

Q. How can this compound serve as a building block in medicinal chemistry?

- Methodological Answer :

- Intermediate for Functionalization : The chloro group enables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl moieties.

- Carbamate Deprotection : Treat with TFA or HCl/dioxane to generate free amines for subsequent peptide coupling or heterocycle formation.

- Case Study : Analogous tert-butyl carbamates are used in kinase inhibitor synthesis, where the pyridine core acts as a hinge-binding motif .

Q. What advanced analytical techniques are recommended for studying its reactivity in complex mixtures?

- Methodological Answer :

- In Situ IR Spectroscopy : Monitor carbamate formation/degradation via carbonyl stretch (1680–1720 cm⁻¹).

- LC-MS/MS : Track reaction intermediates in real-time, especially for air/moisture-sensitive steps.

- X-ray Crystallography : Resolve stereochemical ambiguities in derivatives (e.g., pivalamido group conformation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.